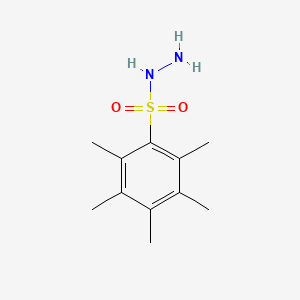

2,3,4,5,6-Pentamethylbenzenesulfonohydrazide

説明

特性

IUPAC Name |

2,3,4,5,6-pentamethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-6-7(2)9(4)11(10(5)8(6)3)16(14,15)13-12/h13H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXWVWVTZYRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NN)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Pentamethylbenzenesulfonyl Chloride

The precursor, pentamethylbenzenesulfonyl chloride (CAS 52499-94-2), is synthesized via sulfonation of pentamethylbenzene. Chlorosulfonic acid (ClSO₃H) is typically employed as both the sulfonating and chlorinating agent. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions such as polysulfonation. After quenching with ice-water, the sulfonyl chloride is extracted using dichloromethane and purified via recrystallization from hexane, yielding a crystalline solid with >97% purity.

Hydrazination of Sulfonyl Chloride

The sulfonyl chloride intermediate reacts with hydrazine hydrate (N₂H₄·H₂O) in a polar aprotic solvent such as tetrahydrofuran (THF) or ethanol. A representative procedure involves dropwise addition of hydrazine hydrate (1.2 equivalents) to a cooled (0°C) solution of pentamethylbenzenesulfonyl chloride in THF, followed by stirring at room temperature for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates, with elution using ethyl acetate/hexane (3:7 v/v). Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is washed with cold ethanol to remove unreacted hydrazine. Final purification via flash chromatography on silica gel (gradient elution with methanol/dichloromethane) yields the sulfonohydrazide as a white crystalline solid.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Ethanol, while cost-effective, often results in lower yields (65–70%) due to partial solubility of the sulfonyl chloride. In contrast, THF enhances reactivity, achieving yields of 85–90% under identical conditions. Elevated temperatures (40–50°C) accelerate the reaction but risk decomposition of the hydrazine moiety, necessitating strict temperature control below 30°C.

Stoichiometric Considerations

A molar ratio of 1:1.2 (sulfonyl chloride to hydrazine hydrate) ensures complete conversion while minimizing side products. Excess hydrazine (>1.5 equivalents) promotes di-substitution, forming bis-sulfonohydrazides, which complicate purification.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃): δ 2.24 (s, 15H, pentamethyl aromatic CH₃), 3.85 (br s, 2H, NH₂), 7.52 (s, 1H, aromatic H). The absence of signals above δ 8.0 confirms the absence of residual sulfonyl chloride.

Mass Spectrometry (ESI-MS): m/z 243.12 [M+H]⁺, consistent with the molecular formula C₁₁H₁₈N₂O₂S.

Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with evaporative light scattering detection (ELSD) reveals a purity of ≥98% when using a C₁₈ column and acetonitrile/water (0.1% TFA) gradient.

Comparative Analysis of Synthetic Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol reflux | Ethanol | 25 | 68 | 95 |

| THF ambient | THF | 25 | 88 | 98 |

| Dichloromethane | DCM | 0 → 25 | 72 | 97 |

The THF-based method offers optimal balance between yield and purity, making it the preferred industrial-scale approach.

Challenges and Mitigation Strategies

Hygroscopicity of Intermediate

Pentamethylbenzenesulfonyl chloride is moisture-sensitive, requiring storage under argon or nitrogen. In situ generation and immediate use in the hydrazination step mitigate hydrolysis to the sulfonic acid.

Byproduct Formation

Trace amounts of N-aminosulfonamides may form via over-alkylation. These are removed by silica gel chromatography using methanol-dichloromethane (5:95 v/v) as the mobile phase.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Automated quenching systems neutralize excess hydrazine with acetic acid, reducing occupational exposure risks.

Applications in Organic Synthesis

The sulfonohydrazide group serves as a versatile precursor for:

化学反応の分析

Types of Reactions: 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Various reduced forms of the sulfonohydrazide group.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

科学的研究の応用

2,3,4,5,6-Pentamethylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonohydrazide groups into molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide involves its interaction with molecular targets through its sulfonohydrazide group. This functional group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects.

類似化合物との比較

Structural Analogs

2,4,6-Trimethylbenzenesulfonohydrazide

- Structure : Features three methyl groups at the 2,4,6-positions of the benzene ring.

- Applications : Widely used as a derivatizing agent for carbonyl compounds in analytical chemistry. Its reduced steric hindrance compared to the pentamethyl analog may enhance reactivity toward bulkier substrates .

- Synthesis : Prepared via reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine .

1-(2,3,4,5,6-Pentamethylphenylsulfonyl)piperidine-4-carbohydrazide

- Structure : Combines the pentamethylbenzenesulfonyl group with a piperidine-carbohydrazide moiety.

2,3,4,5,6-Pentafluorophenyl Sulfonates

- Examples : 2,3,4,5,6-Pentafluorophenyl 2,3,4,5,6-pentamethylbenzenesulfonate (CAS 886361-16-6).

- Key Differences : Fluorine substituents increase electronegativity and oxidative stability compared to methyl groups. These compounds are often used as activated esters in peptide synthesis .

Functional Analogs in Derivatization Chemistry

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

- Applications : A derivatization agent for carbonyl compounds in gas chromatography (GC) and mass spectrometry (MS). PFBHA derivatives exhibit superior volatility and detection limits compared to 2,4-dinitrophenylhydrazine (DNPH) .

- Comparison with Sulfonohydrazides: Unlike sulfonohydrazides, PFBHA forms oxime derivatives, which are more stable for analyzing multifunctional carbonyls in atmospheric samples .

2,4-Dinitrophenylhydrazine (DNPH)

- Applications : Classic reagent for carbonyl detection via hydrazone formation.

- Limitations: DNPH derivatives are less volatile and require HPLC analysis, whereas sulfonohydrazides like the pentamethyl analog may offer improved compatibility with GC due to higher thermal stability .

Physicochemical and Functional Comparison

| Property | 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide | 2,4,6-Trimethylbenzenesulfonohydrazide | PFBHA | DNPH |

|---|---|---|---|---|

| Substituents | 5 methyl groups | 3 methyl groups | Pentafluorobenzyl | Dinitrophenyl |

| Functional Group | Sulfonohydrazide (–SO₂–NH–NH₂) | Sulfonohydrazide | Hydroxylamine | Hydrazine |

| Typical Use | Organic synthesis, derivatization | Derivatization | Carbonyl derivatization | Carbonyl derivatization |

| Volatility | Moderate (inferred) | Low | High | Low |

| Detection Method | GC/MS (potential) | HPLC | GC/MS | HPLC |

| Steric Effects | High (due to methyl crowding) | Moderate | Low | Moderate |

Environmental and Toxicological Considerations

- Persistence: Methyl and sulfonohydrazide groups may confer moderate environmental persistence, though less than polyhalogenated compounds (e.g., decabromodiphenyl ether, half-life >150 days in soil) .

- Toxicity: No direct data available for the pentamethyl derivative, but sulfonohydrazides generally exhibit low acute toxicity compared to halogenated aromatics .

生物活性

2,3,4,5,6-Pentamethylbenzenesulfonohydrazide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's unique structure may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C11H18N2O2S

- Molecular Weight : 242.34 g/mol

The compound features a hydrazide functional group attached to a pentamethyl-substituted benzene ring, which may influence its interactions with biological targets.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antineoplastic Activity

Preliminary studies suggest potential antitumor effects. The compound's ability to inhibit cell proliferation in cancer cell lines has been observed. For instance:

- In vitro studies have shown that it can induce apoptosis in certain cancer cell lines through the activation of caspase pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by:

- Inhibiting cytokine production : Studies have indicated that similar compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Blocking leukocyte migration : This could be beneficial in conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of this compound:

- Bacterial Inhibition : In vitro tests have demonstrated activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-α levels in macrophage cultures treated with the compound. |

| Study 3 | Antimicrobial Properties | Showed inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2,3,4,5,6-Pentamethylbenzenesulfonohydrazide, and how are critical reaction parameters controlled?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3,4,5,6-pentamethylbenzenesulfonyl chloride with hydrazine hydrate. Key steps include:

- Slow addition of sulfonyl chloride to hydrazine hydrate in chloroform at 0°C to minimize exothermic side reactions .

- Stirring at room temperature for 4 hours to ensure complete conversion.

- Workup with brine-saturated water to separate layers and drying with Na₂SO₄ for solvent removal under reduced pressure.

- Yield optimization (>90%) requires strict control of stoichiometry (hydrazine in excess) and anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl group multiplicity (e.g., singlet for symmetric pentamethyl substitution) and sulfonohydrazide NH protons (δ ~5-6 ppm, broad) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hydrazine moiety).

- IR Spectroscopy : Detects N-H stretching (~3200 cm⁻¹) and S=O vibrations (~1150-1350 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the pentamethyl substitution influence the reactivity of benzenesulfonohydrazides in nucleophilic reactions?

- Methodological Answer :

- Steric Effects : The bulky pentamethyl groups hinder access to the sulfonyl center, reducing reactivity in SN2 mechanisms. Kinetic studies using competing substrates (e.g., less-substituted analogs) can quantify steric hindrance .

- Electronic Effects : Electron-donating methyl groups increase electron density on the sulfonyl group, potentially stabilizing intermediates in condensation reactions (e.g., formation of sulfonamides). Comparative Hammett substituent constants (σₚ) for methyl groups can predict reactivity trends .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR splitting or MS fragments) for sulfonohydrazide derivatives?

- Methodological Answer :

- Iterative Analysis : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to assign ambiguous peaks) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or MS fragmentation pathways to validate experimental data .

- Controlled Degradation Studies : Monitor decomposition products under varied conditions (pH, temperature) to identify artifacts .

Q. How can this compound be functionalized for applications in material science or catalysis?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Pd, Cu) to form sulfonohydrazide complexes. X-ray crystallography confirms geometry and potential catalytic activity in cross-coupling reactions .

- Polymer Modification : Graft onto polymer backbones via hydrazide-aldhyde condensation. Thermogravimetric analysis (TGA) assesses thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。